molecular formula C26H30FN5O4 B2490298 N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1286718-74-8

N'-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2490298
CAS No.: 1286718-74-8
M. Wt: 495.555
InChI Key: LJBBKWXEWQVRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, chemistry, and materials science. This compound features a piperidine ring, a fluorophenyl group, and a pyrrolidinone moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, fluorophenyl compounds, and pyrrolidinone-containing molecules. Examples are:

Uniqueness

N’-({1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl}methyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN5O4/c1-17-15-21(8-9-22(17)32-12-2-3-23(32)33)29-25(35)24(34)28-16-18-10-13-31(14-11-18)26(36)30-20-6-4-19(27)5-7-20/h4-9,15,18H,2-3,10-14,16H2,1H3,(H,28,34)(H,29,35)(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBBKWXEWQVRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.